2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
CAS No.: 71888-66-9
Cat. No.: VC16959113
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71888-66-9 |
|---|---|
| Molecular Formula | C9H16O6 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol |
| Standard InChI | InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2 |
| Standard InChI Key | GDDKXLIRBQFWTN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC(O1)CC2OCC(O2)CO)CO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2,2'-Methylenebis-(1,3-dioxolane-4-methanol) consists of two 1,3-dioxolane rings linked by a methylene group (). Each dioxolane ring is substituted at the 4-position with a hydroxymethyl group (), resulting in the IUPAC name [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol . The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse chemical transformations.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves the acid- or base-catalyzed condensation of 1,3-dioxolane-4-methanol with formaldehyde. For example:
Reaction conditions (e.g., temperature, catalyst concentration) critically influence yield. A study on the related compound 2,2’-Methylenebis(1,3-dioxolane-4-butanol) reported optimized yields of 70–80% using as a catalyst at 60–80°C.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency. Key steps include:
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Feedstock Preparation: High-purity 1,3-dioxolane-4-methanol and formaldehyde.
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Reaction: Catalytic condensation under controlled pH (3.5–4.5) and temperature (70–90°C).
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Purification: Distillation under reduced pressure (e.g., 0.01 bar) to isolate the product .
Physicochemical Properties
Thermal Stability
The compound’s high boiling point (377.8°C) and flash point (182.3°C) suggest thermal stability suitable for high-temperature applications . Comparative data for the structurally similar (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol show a boiling point of 345.7 K (72.55°C) at 0.01 bar, highlighting the impact of substituents on volatility .
Solubility and Hansen Parameters
While solubility data for 2,2'-Methylenebis-(1,3-dioxolane-4-methanol) are unavailable, studies on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) suggest that dioxolane derivatives exhibit moderate polarity, with Hansen solubility parameters (HSPs) favoring miscibility with polar aprotic solvents .
Chemical Reactivity and Applications
Oxidation and Reduction
The hydroxymethyl groups undergo oxidation to carboxylic acids using agents like :
Reduction with yields primary alcohols, enabling modular functionalization.
Polymer Chemistry
The compound serves as a crosslinking agent in polyurethane and epoxy resins. Its dual hydroxyl groups participate in polycondensation reactions, enhancing mechanical properties in final materials .
Pharmaceutical Intermediate
Preliminary studies on analogous compounds suggest potential bioactivity, including antimicrobial and anti-inflammatory effects. For example, 2,2'-Methylenebis(1,3-dioxolane-4-butanol) demonstrated enzyme inhibition in metabolic pathways, hinting at therapeutic applications.
Environmental and Regulatory Considerations
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